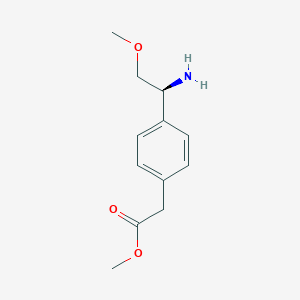
(S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Group:
Methoxy Group Addition: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the aromatic ring.
Esterification: The final step involves esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylcyclohexane: A saturated hydrocarbon with a similar ester group but lacking the amino and methoxy groups.
2-Methoxyphenyl isocyanate: Contains a methoxy group and an isocyanate group, used for amine protection/deprotection.
Uniqueness
(S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in multiple research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
methyl 2-[4-[(1S)-1-amino-2-methoxyethyl]phenyl]acetate |
InChI |
InChI=1S/C12H17NO3/c1-15-8-11(13)10-5-3-9(4-6-10)7-12(14)16-2/h3-6,11H,7-8,13H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
LLULPFIHXOAWGA-LLVKDONJSA-N |
Isomerische SMILES |
COC[C@H](C1=CC=C(C=C1)CC(=O)OC)N |
Kanonische SMILES |
COCC(C1=CC=C(C=C1)CC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (1R,2S,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12945124.png)
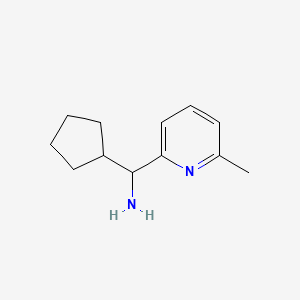
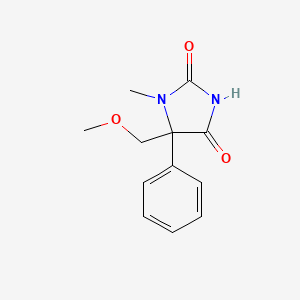
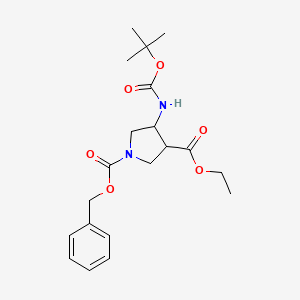
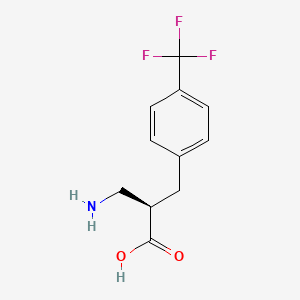
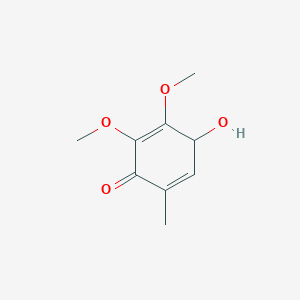
![7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde](/img/structure/B12945151.png)

![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12945167.png)
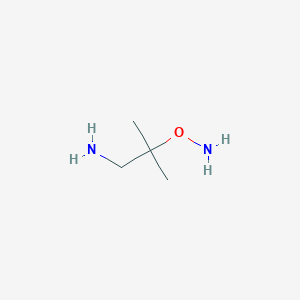
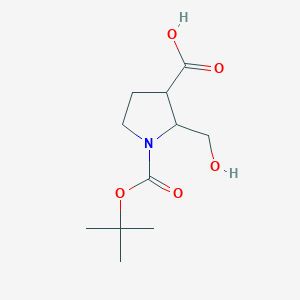
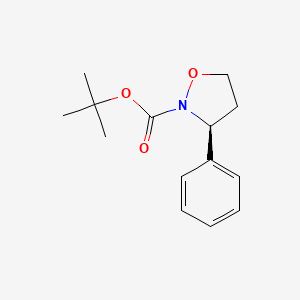
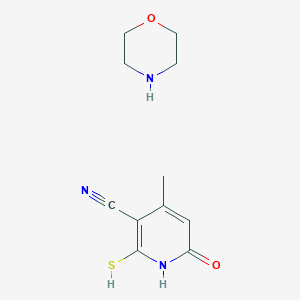
![1-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12945209.png)
